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Compound of Interest

Compound Name: 2-(2-Phenethenyl)pyridine

Cat. No.: B1596424 Get Quote

An In-depth Technical Guide to 2-(2-Phenethenyl)pyridine

Introduction: Unveiling the 2-Stilbazole Scaffold
2-(2-Phenethenyl)pyridine, more commonly known in the field as 2-stilbazole, represents a

foundational scaffold in both medicinal chemistry and materials science. Its structure, which

features a pyridine ring connected to a phenyl group via an ethenyl bridge, provides a unique

combination of properties. The pyridine moiety offers a basic nitrogen atom, capable of

hydrogen bonding and coordination with metal ions, while the stilbene-like conjugated system

imparts specific electronic and photophysical characteristics.[1] This guide offers a

comprehensive overview of its chemical properties, a validated synthesis protocol, and an

exploration of its applications, designed for researchers and drug development professionals

seeking to leverage this versatile molecule.

PART 1: Molecular Structure and Physicochemical
Profile
The defining feature of 2-(2-phenethenyl)pyridine is its diarylethene framework. The molecule

exists as two geometric isomers, the trans (E) and cis (Z) forms, with the E-isomer being the

more thermodynamically stable and commonly utilized form. The planarity of the conjugated π-

system is crucial for many of its applications in materials science.
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The pyridine ring itself is an electron-deficient aromatic system due to the electronegativity of

the nitrogen atom.[2] This influences the molecule's reactivity, making the ring susceptible to

nucleophilic attack (primarily at the C2 and C4 positions) while deactivating it towards

electrophilic substitution.[3][4] The nitrogen's lone pair of electrons is located in an sp² orbital,

projecting outwards from the ring, and is not part of the aromatic system. This makes it readily

available for protonation or coordination, a key feature for its use as a ligand and in modulating

the pharmacokinetic properties of drug candidates.[3]

Table 1: Core Physicochemical Properties of (E)-2-(2-Phenethenyl)pyridine

Property Value Source(s)

IUPAC Name 2-[(E)-2-phenylethenyl]pyridine [5]

Common Names
(E)-2-Stilbazole, 2-

Styrylpyridine
[5][6]

CAS Number 538-49-8 [5][7]

Molecular Formula C₁₃H₁₁N [5][7]

Molecular Weight 181.23 g/mol [5][7]

Appearance Crystalline solid [8]

Melting Point 91.5°C [5][7]

Boiling Point
~300.7 - 304.4°C (at 760

mmHg)
[5][7]

Density ~1.01 - 1.09 g/cm³ [5][7]

LogP 3.25 [5]

EINECS 211-934-5 [5]

PART 2: Spectroscopic Signature and
Characterization
Confident identification of 2-(2-phenethenyl)pyridine relies on a combination of standard

spectroscopic techniques. Understanding the expected spectral features is crucial for verifying
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synthetic success and assessing purity.

¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. The vinylic protons

of the ethenyl bridge are most characteristic. In the predominant E-isomer, these protons

appear as two distinct doublets with a large coupling constant (J value) of approximately 16-

19 Hz, a definitive indicator of the trans configuration.[9] The aromatic region will show

complex multiplets corresponding to the protons on both the pyridine and phenyl rings. The

protons on the pyridine ring are typically shifted further downfield compared to those on the

benzene ring due to the electron-withdrawing effect of the nitrogen atom.[10][11]

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the sp²-hybridized

carbons of the aromatic rings and the vinyl group. The carbons of the pyridine ring,

particularly those adjacent to the nitrogen, will appear at the downfield end of the aromatic

region.

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key

absorptions include C-H stretching from the aromatic and vinyl groups (typically above 3000

cm⁻¹), C=C stretching from the aromatic rings (around 1450-1600 cm⁻¹), and a characteristic

peak for the trans-alkene C-H bend around 960-980 cm⁻¹.[9]

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show a prominent

molecular ion peak (M⁺) at an m/z ratio of 181, corresponding to the molecular weight of the

compound.

PART 3: Synthesis and Methodological Rationale
Several synthetic routes to 2-stilbazole derivatives have been established, including Wittig

reactions, Heck couplings, and condensation reactions.[12][13] The choice of method often

depends on the desired substitution pattern and available starting materials. For the parent

compound, the acid-catalyzed condensation of 2-picoline with benzaldehyde is a classic,

robust, and cost-effective approach.

Experimental Protocol: Synthesis via Aldol
Condensation
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This protocol describes a self-validating workflow for synthesizing (E)-2-(2-
phenethenyl)pyridine. The rationale for using acetic anhydride is twofold: it acts as a

dehydrating agent to drive the reaction towards the alkene product and can also serve as the

solvent.

Core Principle: The reaction proceeds via a base-catalyzed (or in this case, acid-promoted)

aldol-type condensation. The methyl group of 2-picoline is sufficiently acidic to be

deprotonated, forming a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of

benzaldehyde. The resulting alcohol intermediate readily dehydrates under the reaction

conditions to yield the conjugated product.

Materials and Equipment:

2-Picoline

Benzaldehyde

Acetic Anhydride

Sodium hydroxide (NaOH) solution (e.g., 10% w/v)

Saturated sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Ethanol or Hexane/Ethyl Acetate mixture for recrystallization

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

TLC plates (silica gel), beakers, and standard glassware

Step-by-Step Methodology:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-

picoline (1.0 eq) and benzaldehyde (1.0-1.1 eq). Cautiously add acetic anhydride (2-3 eq).
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Expertise Note: Using a slight excess of benzaldehyde can help drive the reaction to

completion, but a large excess can complicate purification. Acetic anhydride is used in

excess to act as the solvent and ensure complete dehydration.

Thermal Promotion: Heat the reaction mixture to reflux (typically 120-140°C) for 4-6 hours.

In-Process Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer

Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl

acetate (e.g., 4:1). The product is more conjugated and typically less polar than the starting

materials, resulting in a higher Rf value. The reaction is complete when the limiting reagent

spot (2-picoline) is no longer visible.

Work-up and Neutralization: Allow the mixture to cool to room temperature. Slowly pour the

dark reaction mixture into a beaker of ice water. Carefully neutralize the solution by adding

10% NaOH solution until the pH is basic (~8-9). This step hydrolyzes any remaining acetic

anhydride and neutralizes the acetic acid formed.

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product

with a suitable organic solvent like dichloromethane (3 x 50 mL).

Washing: Wash the combined organic layers with water and then with brine to remove any

residual inorganic salts.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent using a rotary evaporator to yield the crude product.

Purification (Self-Validation): The crude solid can be purified by recrystallization from a

suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture. The purity of the

final product should be confirmed by melting point analysis and the spectroscopic methods

described in Part 2. A sharp melting point close to the literature value (91.5°C) indicates high

purity.[5][7]

Synthesis Workflow Diagram
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Reaction Stage Work-up & Purification
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& Concentrate 8. Recrystallize Pure (E)-2-(2-Phenethenyl)pyridine

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-(2-phenethenyl)pyridine.

PART 4: Applications in Research and Drug
Development
The 2-stilbazole structure is considered a "privileged scaffold" in medicinal chemistry. This term

refers to molecular frameworks that are capable of binding to multiple biological targets, making

them fruitful starting points for drug discovery.[14][15]

Role in Medicinal Chemistry: The pyridine ring is a common feature in FDA-approved drugs,

where it often serves to enhance solubility and act as a hydrogen bond acceptor, improving

pharmacokinetic profiles.[4][14][16] Derivatives of 2-stilbazole have been investigated for a

range of biological activities, including antioxidant, antitumor, and anti-inflammatory

properties.[12] The rationale is that the scaffold can be readily functionalized at various

positions on either aromatic ring to optimize binding to a specific biological target, such as a

kinase or receptor active site. For instance, studies have shown that substituted

pyrazolo[4,3-c]pyridines, which can be synthesized from related precursors, exhibit potent

antiproliferative activity against cancer cell lines.[8]

Applications in Materials Science: The conjugated π-system of 2-(2-phenethenyl)pyridine
gives rise to interesting photophysical properties. These molecules can act as chromophores

and are used in the development of photoresponsive materials and nonlinear optical (NLO)

systems.[1] The nitrogen atom also allows the molecule to function as a ligand, forming

coordination complexes with metals. These complexes can have applications in catalysis or

as functional materials with unique magnetic or optical properties.[17][18]
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Conclusion
2-(2-Phenethenyl)pyridine is more than a simple heterocyclic compound; it is a versatile and

powerful building block with significant relevance in modern chemical science. Its

straightforward synthesis, well-defined chemical properties, and the strategic importance of its

pyridine and stilbene components make it an invaluable tool for researchers. From designing

next-generation pharmaceuticals to engineering advanced functional materials, the 2-stilbazole

scaffold provides a robust and adaptable platform for innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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